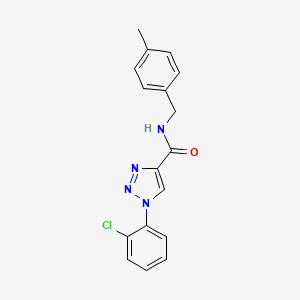

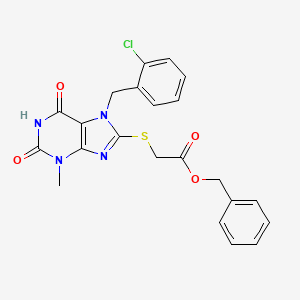

![molecular formula C16H19NO5 B2641267 3-(1-Benzofuran-2-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid CAS No. 206353-29-9](/img/structure/B2641267.png)

3-(1-Benzofuran-2-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Benzofuran-2-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid, also known as Boc-DAP, is a synthetic amino acid that has been widely used in scientific research. It is a derivative of proline, which is an important amino acid found in many proteins. Boc-DAP is commonly used as a building block in the synthesis of peptides and proteins, and it has also been studied for its potential therapeutic applications.

Scientific Research Applications

Synthesis and Chemical Properties

Base-Mediated Intramolecular Cyclization : A practical synthesis of functional 3-amino-benzofurans through base-promoted intramolecular cyclization has been demonstrated. This process is essential for constructing benzofuran scaffolds, highlighting the chemical versatility and synthetic utility of benzofuran derivatives in organic synthesis (Gai et al., 2014).

Rh/Co Relay Catalyzed C-H Functionalization : An innovative method for constructing benzofuran-3(2H)-one scaffolds with a quaternary center was developed. This approach utilizes Rh/Co relay catalyzed C-H functionalization/annulation, showcasing advanced techniques for creating complex molecular structures with high precision (Yuan et al., 2019).

Antioxidant Activity of Benzofuran Derivatives : The synthesis of a new class of functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds was reported. These compounds exhibited significant antimicrobial and antioxidant activities, indicating the potential of benzofuran derivatives in developing new antioxidants and antimicrobials (Rangaswamy et al., 2017).

Diversity-Oriented Synthesis of Benzofuran Libraries : Efficient synthetic protocols were reported for the preparation of libraries based on benzofuran and 2,3-dihydrobenzofuran scaffolds. These compounds are core components in many biologically active compounds, including approved drugs, highlighting the importance of benzofuran derivatives in drug discovery and development (Qin et al., 2017).

Applications in Medicinal Chemistry and Drug Development

- Molecular Docking and Biological Activities : Studies on benzofuran-carboxylic acids derivatives demonstrated their potential inhibitor effects against cancer and microbial diseases through molecular docking analysis. This research underscores the relevance of benzofuran derivatives in the search for new therapeutic agents (Sagaama et al., 2020).

properties

IUPAC Name |

3-(1-benzofuran-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO5/c1-16(2,3)22-15(20)17-12(14(18)19)9-11-8-10-6-4-5-7-13(10)21-11/h4-8,12H,9H2,1-3H3,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRPUGZRSSXYLGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC2=CC=CC=C2O1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

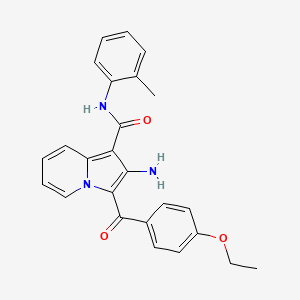

![Methyl 4-[(3,4-difluorophenyl)amino]-6-fluoroquinoline-2-carboxylate](/img/structure/B2641187.png)

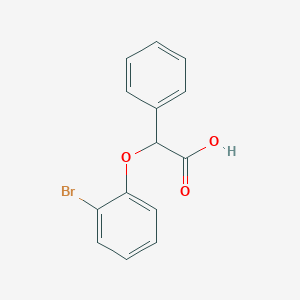

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2641190.png)

![5-({[4-(3-Bromophenyl)-1,3-thiazol-2-yl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2641192.png)

![3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-pyridin-4-ylpyridazine](/img/structure/B2641195.png)

![Ethyl 6-acetyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2641197.png)

![2-([1,1'-biphenyl]-4-yl)-1-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone](/img/structure/B2641199.png)